molecular formula C16H14N2O3 B4510995 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4510995
M. Wt: 282.29 g/mol
InChI Key: XABFMAUTDRYRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound offered for research use only. It belongs to a class of 5-oxo-hexahydroquinoline derivatives that are of significant interest in medicinal chemistry, particularly for investigating solutions to multidrug resistance (MDR) in cancer chemotherapy . MDR is often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp), which reduces the intracellular concentration of chemotherapeutic drugs . Structurally related compounds have demonstrated an ability to inhibit this P-gp efflux pump, thereby potentially reversing MDR and restoring the efficacy of anticancer agents . The core hexahydroquinoline structure is characterized by a fused 1,4-dihydropyridine (1,4-DHP) ring and a cyclohexanone ring, which often adopts an envelope conformation, and a phenyl group at a pseudo-axial position; these structural features are considered essential for its pharmacological activity . Researchers value this family of compounds for their potential as lead structures in developing novel adjunct therapies to overcome drug resistance in tough-to-treat cancers. This product is intended for laboratory research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dioxo-N-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-14-8-4-7-13-11(14)9-12(16(21)18-13)15(20)17-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABFMAUTDRYRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of appropriate quinoline derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The hexahydroquinoline-carboxamide scaffold is versatile, with modifications in substituents and saturation significantly influencing biological activity. Below is a comparative analysis of key analogs:

Compound Structural Features Pharmacological Activity References
2,5-Dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Target) Hexahydro core, 2,5-diketone, N-phenylcarboxamide. Limited direct data; inferred potential for receptor modulation or analgesia based on analogs. N/A
Tamnorzatinib (N-(5-((6,7-Dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide) Extended structure with 6,7-dimethoxyquinolin-4-yl and pyridinyloxy groups. Classified as a therapeutic agent (likely kinase inhibitor); demonstrates the scaffold’s applicability in drug design.
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide 4-hydroxy-2-oxo core, 3-pyridylmethyl substituent. Polymorphic forms (α and β) show 2-fold difference in analgesic activity (α-form: 64% writhing inhibition).
AR420626 (N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide) 2-methyl, 5-oxo, dichlorophenyl, and furan substituents. Allosteric agonist of free fatty acid receptor 3 (FFA3); modulates cAMP and glucose-stimulated insulin secretion.
7-Methyl-2,5-dioxo-N-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide Tetrahydro core (reduced saturation at positions 6–8), 7-methyl group. Structural analog; activity not specified but highlights the impact of saturation on pharmacokinetics.

Key Findings from Analogues

Impact of Polymorphism: The α- and β-forms of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide exhibit significant differences in analgesic activity (64% vs. 34% inhibition in the "acetic acid writhing" model). This is attributed to variations in crystalline phase composition (e.g., triclinic vs. amorphous phases) . Polymorphism underscores the need for rigorous crystallographic characterization in drug development to ensure consistent efficacy .

Substituent Effects :

  • Electron-Withdrawing Groups : Dichlorophenyl (in AR420626) enhances receptor binding affinity, likely due to increased lipophilicity and π-π stacking interactions .
  • Heterocyclic Additions : The furan group in AR420626 contributes to allosteric modulation of FFA3, demonstrating the scaffold’s adaptability for receptor targeting .

Mechanistic Insights

  • Analgesic Activity: The α-form of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide achieves 64% writhing inhibition at 20 mg/kg, comparable to Diclofenac (65%) but lower than Piroxicam (82%) . Activity is linked to hydrogen bonding between the carboxamide and hydroxy/keto groups, stabilizing interactions with pain-related receptors .
  • Antifungal Potential: A related 4-hydroxy-2-oxo analog shows inhibitory activity against Candida albicans, suggesting the scaffold’s broad applicability .

Biological Activity

2,5-Dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant biological activity. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H12N2O2
  • Molar Mass : 264.28 g/mol
  • CAS Number : 62370-50-7

The structure features a hexahydroquinoline core with two carbonyl groups and an amide functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate various biochemical pathways by binding to molecular targets such as:

  • Enzymes : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Receptors : The compound may interact with neurotransmitter receptors affecting signaling pathways.

Antioxidant Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and could have implications in preventing diseases related to oxidative damage.

Calcium Channel Modulation

Studies have shown that related compounds possess calcium antagonistic activities. For instance, derivatives synthesized through the Hantzsch reaction demonstrated significant effects on isolated rat tissues, indicating potential cardiovascular applications .

Antimicrobial Activity

Some studies suggest that hexahydroquinoline derivatives can exhibit antimicrobial properties. The presence of the phenyl group in the structure may enhance its ability to penetrate microbial cell walls and disrupt their function.

Case Studies

  • Calcium Channel Antagonism : A study involving various hexahydroquinoline derivatives demonstrated their effectiveness in inhibiting calcium channels in rat ileum and thoracic artery tissues. The results indicated a dose-dependent response, suggesting potential therapeutic applications for hypertension and other cardiovascular diseases .
  • Antioxidant Efficacy : Another study explored the antioxidant capacity of 2,5-dioxo-N-phenyl derivatives. The findings revealed that these compounds could scavenge free radicals effectively, providing a basis for their use in formulations aimed at reducing oxidative stress.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-Difluoro-substituted phenyl derivativesCalcium channel antagonism
2,5-Dioxo-N-phenyl derivativesAntioxidant activity
Hexahydroquinoline analogsAntimicrobial effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted carboxamides with cyclic ketones under acidic or basic conditions. Key steps include refluxing in ethanol or dichloromethane with catalysts like p-toluenesulfonic acid. Purification involves recrystallization from ethanol or column chromatography .
  • Optimization : Control reaction temperature (60–80°C) and stoichiometry of reagents to minimize by-products. Use TLC or HPLC to monitor reaction progress .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : Assign peaks for the hexahydroquinoline core (e.g., δ 1.5–2.5 ppm for cyclohexene protons) and phenyl carboxamide (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≥0.1% .

Q. What in vivo models are suitable for evaluating its pharmacological activity?

  • Standard Model : The "acetic acid writhing" test in mice (0.6% acetic acid, 0.1 mL/10 g body weight) assesses analgesic activity. Administer the compound orally as a Tween-80-stabilized suspension (20 mg/kg). Count writhes over 20 minutes and compare to controls .
  • Statistical Validation : Use Student’s t-test (p < 0.05) to confirm significance vs. reference analgesics (e.g., diclofenac) .

Advanced Research Questions

Q. How does polymorphism affect the compound’s pharmacological activity, and how can polymorphs be characterized?

  • Impact : Polymorphic forms (e.g., α- and β-forms) exhibit up to 50% variation in analgesic efficacy due to differences in solubility, bioavailability, and crystal packing .
  • Detection Methods :

  • X-Ray Diffraction (XRD) : Compare powder XRD patterns to identify crystalline phases (e.g., triclinic vs. amorphous). Sharp peaks indicate high crystallinity .
  • Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., O(2)-H···O(3)) and conformational differences in the hexahydroquinoline core .

Q. How should experimental designs address polymorphic variability in pharmacological studies?

  • Phase Purity : Isolate polymorphs via solvent recrystallization (e.g., α-form from ethanol, β-form from acetone). Validate purity using differential scanning calorimetry (DSC) to detect melting point variations .
  • Stability Testing : Store samples under controlled humidity (40–60% RH) and temperature (25°C) to prevent phase transitions. Monitor stability via XRD at 0, 3, and 6 months .

Q. How can researchers resolve contradictions in biological activity data caused by undetected polymorphism?

  • Root-Cause Analysis : Re-analyze "inactive" batches using XRD to check for β-form contamination. Correlate bioactivity with phase composition (e.g., α-form ≥90% for maximal efficacy) .
  • Revised Protocols : Mandate polymorph screening (XRD/DSC) for all batches before in vivo testing .

Q. How do molecular conformations in polymorphs influence target interactions?

  • Structural Insights : The α-form adopts a planar carboxamide configuration, enhancing hydrogen bonding with COX-2’s active site. In contrast, the β-form’s twisted conformation reduces binding affinity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to simulate interactions between polymorphs and targets like opioid receptors or cyclooxygenases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.